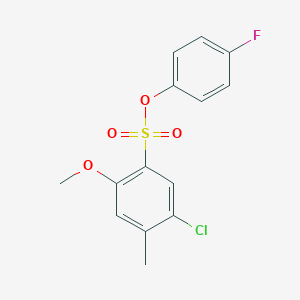

![molecular formula C15H9ClO5S B2947577 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 861520-20-9](/img/structure/B2947577.png)

3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one, commonly known as CHC, is a synthetic compound that is widely used in scientific research. It has a molecular formula of C15H9ClO5S and a molecular weight of 336.74 .

Chemical Reactions Analysis

Aromatic compounds like CHC often undergo electrophilic substitution reactions. In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the intermediate .Applications De Recherche Scientifique

Antibacterial and Analgesic Activities

Research has shown that derivatives of 3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one exhibit notable antibacterial and analgesic activities. A study by Rajesha et al. (2011) elaborated on the synthesis of novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their oxidized versions to 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, demonstrating significant antibacterial activity against various strains of bacteria and analgesic activity in animal models Rajesha, Mahadevan, Satyanarayan, & Naik, 2011.

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural elucidation of this compound and its derivatives. For instance, Chang and Tsai (2018) reported on the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols from 3-sulfonyl chromen-4-ones using different synthetic methods, providing insight into the creation of compounds with specific chiral centers Chang & Tsai, 2018.

Manolov, Morgenstern, and Hegetschweiler (2012) determined the crystal structure of a related compound, shedding light on the molecular arrangement and intermolecular interactions that contribute to its crystalline form Manolov, Morgenstern, & Hegetschweiler, 2012.

Catalytic and Synthesis Applications

In the realm of synthetic organic chemistry, these compounds have been employed as catalysts or intermediates in the synthesis of complex molecules. For example, Chen et al. (2011) described the use of sulfonic acid functionalized ionic liquids for promoting the multicomponent synthesis of chromene derivatives, demonstrating the compound's role in facilitating efficient chemical transformations in water Chen, Zhu, & Su, 2011.

Furthermore, Rao and Desai (2014) investigated the photochromic properties of 3-acylcoumarins, including those with sulfonyl groups, revealing their potential in selective sensing applications Rao & Desai, 2014.

Orientations Futures

Given the antimicrobial activity of structurally similar compounds , CHC could be further investigated for potential applications in the field of medicine. Additionally, the synthesis and characterization of CHC and related compounds could be explored in more detail to better understand their properties and potential uses.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO5S/c16-10-2-5-12(6-3-10)22(19,20)14-7-9-1-4-11(17)8-13(9)21-15(14)18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOHLICEUCMOFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)

![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)

![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)

![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)